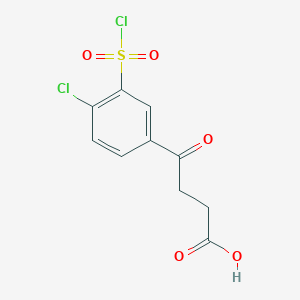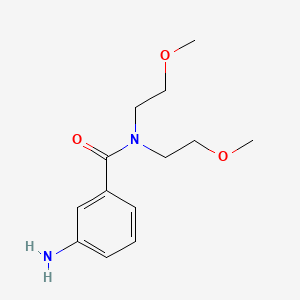
Tert-butyl 3-nitro-4-propylphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-nitro-4-propylphenylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a nitro group, a propyl group, and a tert-butyl ester group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-nitro-4-propylphenylcarbamate typically involves the following steps:
Nitration: The nitration of 4-propylphenol to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the organic compound, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-nitro-4-propylphenylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-Amino-4-propyl-phenyl-carbamic acid tert-butyl ester.
Hydrolysis: 3-Nitro-4-propyl-phenyl-carbamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-nitro-4-propylphenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-nitro-4-propylphenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The carbamate group can inhibit enzymes by carbamoylation of active site residues, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Nitro-4-methyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with a methyl group instead of a propyl group.
(3-Nitro-4-ethyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an ethyl group instead of a propyl group.
(3-Nitro-4-isopropyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
Tert-butyl 3-nitro-4-propylphenylcarbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C14H20N2O4 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl N-(3-nitro-4-propylphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-5-6-10-7-8-11(9-12(10)16(18)19)15-13(17)20-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
IDMWHCGVDQMWTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(1-Imidazolyl)propyl]piperazine](/img/structure/B8434601.png)

![Ethyl trans-3-[(s)-3-methyl-1-{4-(2,3,4-trimethoxyphenylmethyl)piperazine-1-yl carbonyl}butylcarbamoyl]oxirane-2-carboxylate](/img/structure/B8434606.png)

![4-chloro-7-fluoro-5,6-dihydro-7H-cyclopenta[d]pyrimidine](/img/structure/B8434613.png)





![N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster](/img/structure/B8434684.png)
![5,6-Dihydropyrido[2,3-h]quinazolin-2-amine](/img/structure/B8434692.png)


